tert-Butyl carbamate
Overview
Description
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Tert-Butyl carbamate can be synthesized by amination (carboxylation) or rearrangement . It can also be produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .Molecular Structure Analysis
The molecular formula of tert-Butyl carbamate is C5H11NO2 . Its molecular weight is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis
Tert-Butyl carbamate is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . It is also used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
Tert-Butyl carbamate has a molecular weight of 117.1463 . Its chemical structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Specific Scientific Field
Organic Chemistry, specifically Palladium-Catalyzed Reactions .
Summary of the Application
tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is significant in the field of organic chemistry as it provides a method for the synthesis of aryl carbamates .
Methods of Application or Experimental Procedures
The process involves the introduction of alcohols into the reaction of palladium-catalyzed cross-coupling of ArX (X = Cl, OTf) with sodium cyanate . The use of aryl triflates as electrophilic components in this transformation allows for an expanded substrate scope for direct synthesis of aryl isocyanates .
Results or Outcomes
This methodology provides direct access to major carbamate protecting groups, S-thiocarbamates, and diisocyanate precursors to polyurethane materials .
Synthesis of Tetrasubstituted Pyrroles
Specific Scientific Field
Organic Chemistry, specifically Pyrrole Synthesis .
Summary of the Application
tert-Butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.
Results or Outcomes
The outcome of this process is the production of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Anticonvulsant and Antiepileptic Drugs
Specific Scientific Field
Summary of the Application
Carbamate derivatives, including tert-Butyl carbamate, are part of many drugs and prodrugs used for the treatment of epilepsy . They play a role in drug-target interaction or improve the biological activity of parent molecules .
Results or Outcomes
The outcome of this process is the production of effective anticonvulsant and antiepileptic drugs .
Cholinesterase Inhibitors
Summary of the Application
Carbamate derivatives, including tert-Butyl carbamate, are part of many drugs and prodrugs used as cholinesterase inhibitors . These inhibitors are used in the treatment of neurodegenerative disorders .
Results or Outcomes
The outcome of this process is the production of effective cholinesterase inhibitors .
Antiviral Drugs
Specific Scientific Field
Summary of the Application
tert-Butyl carbamate is part of many drugs and prodrugs used for the treatment of viral infections . It has been shown to be effective against drug-resistant mutants and is used in the treatment of diseases like HIV .
Results or Outcomes
The outcome of this process is the production of effective antiviral drugs .
Cancer Treatment
Specific Scientific Field
Summary of the Application
tert-Butyl carbamate is used in the treatment of various types of cancer . It induces apoptosis in human hepatocellular carcinoma cells .
Results or Outcomes
The outcome of this process is the production of effective cancer treatment drugs .
Safety And Hazards
Future Directions
Recent literature suggests that a three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Future research may focus on further optimizing these synthesis methods and exploring new applications of tert-Butyl carbamate.
properties
IUPAC Name |
tert-butyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKDJXLFVYVEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195265 | |
Record name | tert-Butyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl carbamate | |
CAS RN |
4248-19-5 | |
Record name | 1,1-Dimethylethyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4248-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4248-19-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyl carbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVU23ZNR59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.